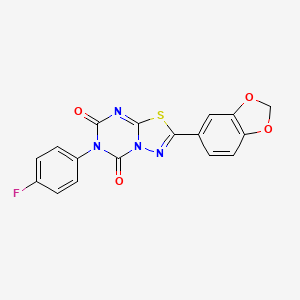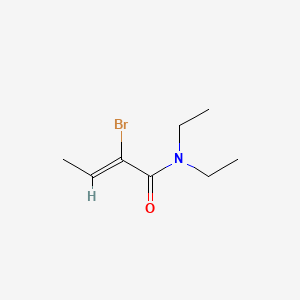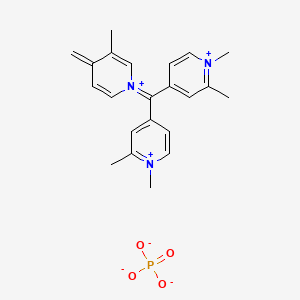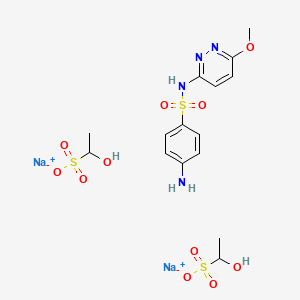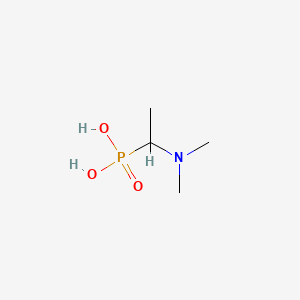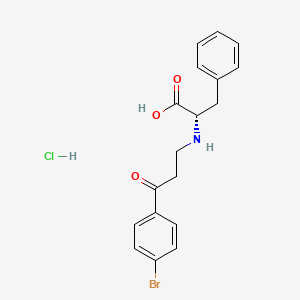
L-Phenylalanine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride is a synthetic compound derived from L-phenylalanine. This compound is characterized by the presence of a bromophenyl group and an oxopropyl group attached to the amino acid phenylalanine. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride typically involves multiple steps. One common method starts with the bromination of phenylalanine to introduce the bromophenyl group. This is followed by the addition of an oxopropyl group through a series of reactions involving various reagents and catalysts. The final step involves the conversion of the compound to its hydrochloride salt form to improve its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
L-Phenylalanine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving protein synthesis and enzyme activity.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of L-Phenylalanine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The oxopropyl group may also play a role in the compound’s biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: The parent compound, which lacks the bromophenyl and oxopropyl groups.
N-(4-Bromophenyl)-L-phenylalanine: A similar compound with only the bromophenyl group attached.
N-(3-Oxopropyl)-L-phenylalanine: A compound with only the oxopropyl group attached.
Uniqueness
L-Phenylalanine, N-(3-(4-bromophenyl)-3-oxopropyl)-, hydrochloride is unique due to the presence of both the bromophenyl and oxopropyl groups. These groups confer specific chemical and biological properties that are not present in the similar compounds listed above. The combination of these functional groups allows for unique interactions with molecular targets, making this compound valuable in various research applications.
Properties
CAS No. |
85975-16-2 |
|---|---|
Molecular Formula |
C18H19BrClNO3 |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
(2S)-2-[[3-(4-bromophenyl)-3-oxopropyl]amino]-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C18H18BrNO3.ClH/c19-15-8-6-14(7-9-15)17(21)10-11-20-16(18(22)23)12-13-4-2-1-3-5-13;/h1-9,16,20H,10-12H2,(H,22,23);1H/t16-;/m0./s1 |
InChI Key |
LLMJZTQGLYXIOY-NTISSMGPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NCCC(=O)C2=CC=C(C=C2)Br.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCCC(=O)C2=CC=C(C=C2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


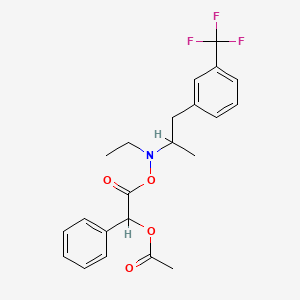
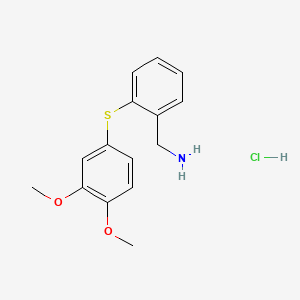
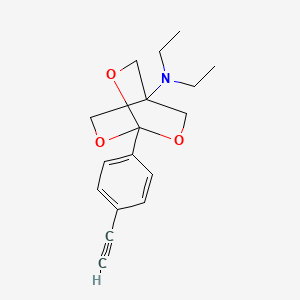
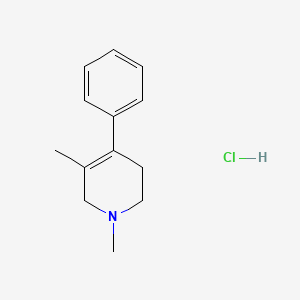
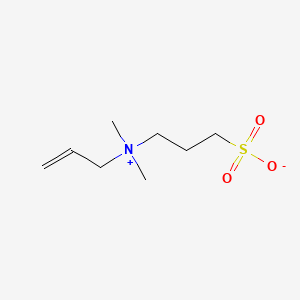
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12718701.png)
